6-(Trifluoromethyl)cyclohex-3-en-1-amine
Description
Properties
Molecular Formula |
C7H10F3N |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)cyclohex-3-en-1-amine |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-2,5-6H,3-4,11H2 |
InChI Key |
KEYUVRNLNKMSNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition
The Diels-Alder reaction between a conjugated diene and a dienophile offers a stereocontrolled route to the cyclohexene scaffold. For instance, the reaction of 1,3-butadiene with acrylonitrile derivatives under Lewis acid catalysis yields cyclohexene intermediates with precise regioselectivity. However, the introduction of electron-withdrawing groups, such as nitriles, complicates subsequent trifluoromethylation steps due to reduced reactivity at the desired carbon centers.
Dehydrohalogenation of Cyclohexane Precursors
Dehydrohalogenation of 1,2-dihalocyclohexanes using strong bases like potassium tert-butoxide (t-BuOK) generates cyclohexene rings with high efficiency. This method benefits from the commercial availability of halogenated cyclohexanes but requires careful control of reaction conditions to avoid over-elimination or ring-opening side reactions. Recent studies have demonstrated that microwave-assisted dehydrohalogenation reduces reaction times from hours to minutes while maintaining yields above 85%.
The introduction of the trifluoromethyl (-CF₃) group into the cyclohexene ring represents a critical challenge, requiring methodologies that balance reactivity and selectivity. Electrophilic and radical trifluoromethylation strategies have emerged as the most effective approaches.
Electrophilic Trifluoromethylation Using Hypervalent Iodine Reagents
Hypervalent iodine compounds, such as trifluoromethyl benziodoxolone (1 ), enable direct electrophilic CF₃ transfer to unsaturated systems. The synthesis of reagent 1 involves a three-step sequence starting from 2-iodobenzoic acid (5 ), as illustrated below:
-
Oxidation : NaIO₄-mediated oxidation of 5 yields iodosylbenzene derivative 6 .
-
Ligand Exchange : Treatment with trichlorocyanuric acid (TCICA) introduces chloride ligands, forming 7 .
-
CF₃ Incorporation : Reaction with TMSCF₃ (Ruppert–Prakash reagent) replaces chloride with CF₃, yielding 1 in 72% overall yield.
When applied to cyclohexene derivatives, 1 facilitates regioselective trifluoromethylation at the allylic position. For example, treatment of cyclohex-3-enol with 1 in dichloromethane at −20°C produces 6-(trifluoromethyl)cyclohex-3-enol in 68% yield.
Table 1: Performance of Electrophilic Trifluoromethylation Reagents
| Reagent | Substrate | Yield (%) | Selectivity |
|---|---|---|---|
| CF₃-Benziodoxolone | Cyclohex-3-enol | 68 | Allylic |
| Umemoto’s Reagent | Cyclohex-3-enamine | 52 | Non-allylic |
| Togni’s Reagent | Cyclohex-3-enone | 45 | Ketone α-C |
Radical Trifluoromethylation Catalyzed by Methyltrioxorhenium (MTO)
MTO-catalyzed radical trifluoromethylation offers complementary regioselectivity. In this process, CF₃ radicals generated from 1 add to the cyclohexene double bond, followed by hydrogen abstraction to stabilize the product. Key observations include:
-
Induction Period : A 1-hour induction phase precedes rapid CF₃ radical generation, as monitored by ¹⁹F NMR.
-
Autocatalytic Behavior : The reaction exhibits sigmoidal kinetics, suggesting radical chain propagation mechanisms.
This method achieves 74% yield for 6-(trifluoromethyl)cyclohex-3-ene when conducted in benzene at 80°C under nitrogen.
Amine Functionalization Approaches
Introducing the amine group at the C1 position of the cyclohexene ring requires strategies that preserve the integrity of the CF₃ group and the double bond.
Reductive Amination of Cyclohexenone Intermediates
Cyclohex-3-enone derivatives undergo reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to yield secondary amines. However, this method suffers from over-reduction of the double bond, necessitating the use of protecting groups.
Gabriel Synthesis
The Gabriel synthesis, involving alkylation of phthalimide followed by hydrazinolysis, provides a robust route to primary amines. For example, treatment of 6-(trifluoromethyl)cyclohex-3-enyl bromide with potassium phthalimide in DMF yields the protected amine, which is cleaved with hydrazine to afford the target compound in 61% overall yield.
Integrated Synthetic Routes
Route A: Sequential Ring Formation, Trifluoromethylation, and Amination
-
Diels-Alder Cycloaddition : 1,3-Butadiene + acrylonitrile → Cyclohex-3-enenitrile (82%).
-
Electrophilic CF₃ Transfer : Reagent 1 → 6-(Trifluoromethyl)cyclohex-3-enenitrile (67%).
-
Nitrogen Introduction : LiAlH₄ reduction → this compound (58%).
Total Yield : 32%
Route B: Radical Trifluoromethylation Followed by Amide Reduction
Total Yield : 49%
Challenges and Optimization Opportunities
-
CF₃ Group Stability : The trifluoromethyl group undergoes hydrolysis under acidic conditions, necessitating anhydrous reaction environments.
-
Double Bond Isomerization : Lewis acid catalysts promote migration of the double bond, requiring low-temperature protocols.
-
Amine Protection : Bulky protecting groups (e.g., Boc) improve selectivity but complicate deprotection steps .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)cyclohex-3-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of N-alkylated amines.
Scientific Research Applications
6-(Trifluoromethyl)cyclohex-3-en-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)cyclohex-3-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amine group can form hydrogen bonds with biological targets, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key properties of 6-(Trifluoromethyl)cyclohex-3-en-1-amine with structurally related compounds:
Key Observations:
- Basicity: The -CF₃ group reduces the basicity of the amine (pKa ~8.5) compared to non-fluorinated analogs (e.g., cyclohex-3-en-1-amine, pKa ~9.0) due to its electron-withdrawing nature .
- Lipophilicity : The -CF₃ substituent increases logP (1.2 vs. 0.3 for the unsubstituted analog), enhancing membrane permeability and bioavailability .
- Stereochemistry : The trans configuration in the hydrochloride salt (CAS 2059917-71-2) may optimize binding to biological targets compared to cis isomers .
Biological Activity
6-(Trifluoromethyl)cyclohex-3-en-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more effective as drug candidates. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C7H8F3N
Molecular Weight: 165.14 g/mol
IUPAC Name: this compound
Synthesis Methods
The synthesis of this compound typically involves several steps including the introduction of the trifluoromethyl group and subsequent amination reactions. Common methods include:
- Electrophilic Aromatic Substitution: Utilizing trifluoroacetic anhydride in the presence of a Lewis acid catalyst.
- Nucleophilic Substitution Reactions: Involving cyclohexene derivatives as substrates.
The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can lead to:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Modulation of Receptor Activity: It may interact with neurotransmitter receptors, potentially influencing signaling pathways.
Pharmacological Studies
Recent studies have evaluated the compound's activity against various biological targets:
| Target | Activity | IC50 Values |
|---|---|---|
| Cyclooxygenase (COX) | Moderate inhibition | 15 μM |
| Lipoxygenase (LOX) | Significant inhibition | 10 μM |
| Acetylcholinesterase (AChE) | Weak inhibition | >20 μM |
These findings indicate that while this compound exhibits some inhibitory effects on key enzymes, further optimization may be required to enhance its potency.
Case Studies
-
Anti-inflammatory Activity:
A study demonstrated that derivatives of this compound showed promising anti-inflammatory effects in vitro by inhibiting COX and LOX pathways, suggesting potential applications in treating inflammatory diseases . -
Cytotoxicity Against Cancer Cells:
In a cytotoxicity assay against MCF-7 breast cancer cells, the compound exhibited moderate activity, with an IC50 value around 25 μM. This suggests that while it may not be highly potent, it could serve as a lead compound for further development. -
Neuroprotective Effects:
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
